molecular formula C10H11IO4 B116549 (Diacetoxyiodo)benzene CAS No. 3240-34-4

(Diacetoxyiodo)benzene

Cat. No.: B116549
CAS No.: 3240-34-4
M. Wt: 322.1 g/mol
InChI Key: ZBIKORITPGTTGI-UHFFFAOYSA-N
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Comparison with Similar Compounds

(Diacetoxyiodo)benzene is compared with other hypervalent iodine compounds such as:

This compound stands out due to its versatility, mild reaction conditions, and environmental benefits, making it a valuable reagent in both academic and industrial settings.

Properties

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate
Source PubChem
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InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
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DSSTOX Substance ID

DTXSID0062929
Record name Iodobenzene diacetate
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Molecular Weight

322.10 g/mol
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Physical Description

White or pale yellow powder; [Alfa Aesar MSDS]
Record name Iodobenzene diacetate
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CAS No.

3240-34-4
Record name Iodobenzene diacetate
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Record name Phenyliodosodiacetate
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Record name (Diacetoxyiodo)benzene
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Record name Iodine, bis(acetato-.kappa.O)phenyl-
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Record name Iodobenzene diacetate
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Record name Bis(acetato-O)phenyliodine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Diacetoxyiodo)benzene
Reactant of Route 2
(Diacetoxyiodo)benzene
Reactant of Route 3
(Diacetoxyiodo)benzene
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(Diacetoxyiodo)benzene
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(Diacetoxyiodo)benzene
Reactant of Route 6
(Diacetoxyiodo)benzene
Customer
Q & A

Q1: How does (diacetoxyiodo)benzene facilitate oxidative transformations?

A1: this compound acts as a potent oxidant by readily donating its electrophilic iodine(III) center to electron-rich substrates. [, , , , , , , , , ] This interaction leads to the formation of intermediate species, often involving ligand exchange or electron transfer, ultimately facilitating various oxidative transformations.

Q2: Can you provide specific examples of reactions where this compound's oxidative power is crucial?

A2: Certainly! this compound has proven effective in:

  • Oxidative Cleavage: It cleaves vicinal diols into aldehydes, [] and facilitates C–O and C–C bond cleavage in lignin model compounds. []
  • Oxidative Cyclization: It enables the synthesis of 1,2,4-triazole derivatives, [] oxazolines, and oxazines from aldehydes. []
  • Oxidative Rearrangement: It promotes the synthesis of thiadiazole N-nucleosides. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C10H11IO4 and has a molecular weight of 322.15 g/mol. []

Q4: How does this compound perform under different reaction conditions?

A4: this compound demonstrates versatility across a range of conditions:

  • Solvent Tolerance: It functions effectively in various solvents including dichloromethane, acetonitrile, toluene, and methanol. [, , , , , , ]
  • Temperature Range: Reactions are often conducted at room temperature, showcasing its mild reactivity, although some transformations benefit from heating. [, , , , , ]

Q5: Has a solid-supported version of this compound been developed?

A5: Yes, researchers have successfully synthesized poly[4-(diacetoxyiodo)styrene], a polystyrene-supported derivative. [] This immobilized form offers advantages like simplified reaction workup and potential for reagent recycling.

Q6: Can this compound act as a catalyst, or is it always used stoichiometrically?

A6: While commonly employed stoichiometrically, research indicates this compound can function catalytically in certain reactions, such as the synthesis of biscoumarin derivatives. []

Q7: How does this compound compare to other oxidants in terms of selectivity?

A7: this compound often exhibits remarkable selectivity, particularly in:

  • Chemoselectivity: It can oxidize alcohols in the presence of other oxidizable groups. []
  • Regioselectivity: In the halocyclization of olefins, this compound promotes regioselective ring formation. []
  • Stereoselectivity: It enables the stereoselective synthesis of enol acetates from alkenylboronates. []

Q8: What analytical techniques are typically employed to monitor reactions involving this compound?

A8: Researchers commonly utilize techniques such as:

  • NMR Spectroscopy: To monitor reaction progress and characterize product structures. [, ]
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography are crucial for reaction monitoring and product purification. [, , ]

Q9: Are there any alternatives to this compound for similar transformations?

A9: Yes, several other hypervalent iodine reagents exist, each with its own reactivity and selectivity profile. Examples include:

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA): Often employed in electrophilic aromatic substitutions and oxidative dearomatizations. []
  • Dess-Martin Periodinane: A mild and selective oxidant for alcohols, converting them to aldehydes or ketones. []

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